molecular formula C20H38BaO4 B1593730 Neodecanoic acid, barium salt CAS No. 55172-98-0

Neodecanoic acid, barium salt

Cat. No.: B1593730
CAS No.: 55172-98-0
M. Wt: 479.8 g/mol
InChI Key: CJLKLWVNWFVXOI-UHFFFAOYSA-L
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Description

Neodecanoic acid, barium salt, also known as barium neodecanoate, is a chemical compound formed by the reaction of neodecanoic acid with barium. Neodecanoic acid itself is a mixture of carboxylic acids with the common structural formula C10H20O2. The barium salt of neodecanoic acid is typically used in various industrial applications due to its unique properties, such as thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, barium salt involves the neutralization of neodecanoic acid with a barium base, such as barium hydroxide or barium carbonate. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure complete reaction and formation of the salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: Neodecanoic acid, barium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form barium salts of higher oxidation state carboxylic acids.

    Reduction: Reduction reactions can convert the barium salt back to neodecanoic acid or other reduced forms.

    Substitution: The barium ion can be replaced by other metal ions through ion-exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ion-exchange reactions often use solutions of other metal salts, such as sodium chloride or calcium chloride.

Major Products Formed:

    Oxidation: Higher oxidation state barium carboxylates.

    Reduction: Neodecanoic acid or its derivatives.

    Substitution: Salts of other metals, such as sodium neodecanoate or calcium neodecanoate.

Scientific Research Applications

Neodecanoic acid, barium salt has a wide range of applications in scientific research and industry:

    Chemistry: Used as a catalyst or reagent in organic synthesis and polymerization reactions.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize biological structures.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of lubricants, coatings, and plasticizers due to its thermal stability and resistance to oxidation.

Comparison with Similar Compounds

  • Neopentanoic acid, barium salt
  • Versatic acid, barium salt
  • 2,2,3,5-Tetramethylhexanoic acid, barium salt

Comparison: Neodecanoic acid, barium salt is unique due to its specific structural features and the presence of multiple alkyl groups, which impart high steric hindrance. This results in excellent thermal and hydrolytic stability compared to similar compounds. Additionally, its resistance to oxidation and chemical stability make it a preferred choice in various industrial applications.

Properties

CAS No.

55172-98-0

Molecular Formula

C20H38BaO4

Molecular Weight

479.8 g/mol

IUPAC Name

barium(2+);2,2-dimethyloctanoate

InChI

InChI=1S/2C10H20O2.Ba/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

CJLKLWVNWFVXOI-UHFFFAOYSA-L

SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Ba+2]

Canonical SMILES

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ba+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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